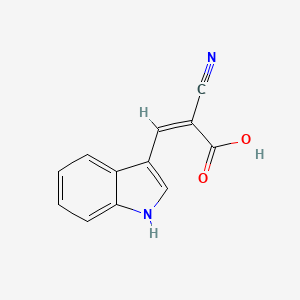

2-Cyano-3-(1H-indol-3-yl)acrylic acid

Description

Systematic Nomenclature and Molecular Descriptors

This compound exists as geometric isomers, with the Z-configuration being the most commonly referenced form. The systematic International Union of Pure and Applied Chemistry name for this compound is (Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoic acid. The Chemical Abstracts Service registry number for this compound is 1453484-21-3, providing a unique identifier for database searches and regulatory documentation.

The molecular structure consists of an indole ring system connected through a vinyl bridge to an acrylonitrile moiety bearing a carboxylic acid group. The molecular weight of this compound is 212.20 grams per mole, as determined through computational methods. The compound exhibits a planar conjugated system that extends from the indole aromatic framework through the vinyl linkage to the cyano and carboxyl functional groups.

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₂H₈N₂O₂ | Computational Analysis |

| Molecular Weight | 212.20 g/mol | PubChem Calculation |

| CAS Registry Number | 1453484-21-3 | Chemical Abstracts Service |

| International Chemical Identifier Key | VEXPFUXVCVZRLI-YVMONPNESA-N | InChI Algorithm |

| Simplified Molecular Input Line Entry System | C1=CC=C2C(=C1)C(=CN2)/C=C(/C#N)\C(=O)O | Computational Generation |

The International Chemical Identifier string for this compound is InChI=1S/C12H8N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-5,7,14H,(H,15,16)/b8-5-, which encodes the complete structural information including stereochemistry. This systematic representation allows for unambiguous identification of the compound across different chemical databases and software platforms.

The compound belongs to the class of indole derivatives, specifically characterized as an indole-3-acrylic acid derivative with a cyano substituent. The presence of multiple functional groups including the indole nitrogen, carboxylic acid, and nitrile creates a molecule with diverse chemical reactivity and potential for hydrogen bonding interactions. The extended conjugation system contributes to the compound's electronic properties and influences its spectroscopic characteristics.

Structural Elucidation Through Spectroscopic Methods

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for this compound through characteristic chemical shifts and coupling patterns. The indole proton typically appears as a broad singlet in the downfield region around 11-12 parts per million in deuterated dimethyl sulfoxide, reflecting the deshielding effect of the aromatic system and potential hydrogen bonding interactions. The vinyl proton connecting the indole and acrylonitrile portions exhibits characteristic chemical shifts that confirm the geometric configuration of the double bond.

The aromatic region of the proton Nuclear Magnetic Resonance spectrum displays the expected pattern for the indole ring system, with protons at positions 4, 5, 6, and 7 of the benzene ring appearing between 7.0 and 8.0 parts per million. The indole proton at position 2 typically resonates around 7.5-8.0 parts per million, while the vinyl proton appears significantly downfield due to the electron-withdrawing effects of both the cyano and carboxyl groups.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for the various carbon environments within the molecule. The carboxyl carbon typically appears around 165-170 parts per million, while the nitrile carbon resonates near 115-120 parts per million. The indole carbon framework displays characteristic signals in the aromatic region between 110 and 140 parts per million, with specific assignments possible through two-dimensional Nuclear Magnetic Resonance techniques.

Infrared spectroscopy provides valuable functional group identification for this compound. The compound exhibits characteristic absorption bands including a broad stretch around 3300-3500 reciprocal centimeters corresponding to the indole nitrogen-hydrogen bond and carboxylic acid hydroxyl group. The nitrile group produces a sharp, intense absorption near 2200 reciprocal centimeters, while the carbonyl stretch of the carboxylic acid appears around 1650-1700 reciprocal centimeters.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of indole derivatives. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 213 in positive ion mode, corresponding to the protonated molecular ion. Fragmentation patterns often include loss of the carboxyl group and subsequent breakdown of the indole ring system, providing structural confirmation through characteristic fragment ions.

Tautomeric and Conformational Isomerism Studies

This compound exhibits geometric isomerism around the carbon-carbon double bond connecting the indole ring to the acrylonitrile moiety. The compound can exist in both E and Z configurations, with the Z-isomer being the predominant form under standard conditions. The geometric preference arises from intramolecular interactions and steric considerations that stabilize one configuration over the other.

Computational studies using density functional theory have investigated the relative stability of the E and Z isomers, revealing that the Z-configuration is energetically favored by several kilocalories per mole. This preference results from favorable intramolecular hydrogen bonding between the carboxylic acid proton and the indole nitrogen, as well as reduced steric repulsion in the Z-form. The energy barrier for isomerization between the two forms is sufficiently high to allow isolation and characterization of individual isomers under normal laboratory conditions.

The indole ring system itself can undergo tautomeric equilibrium, although the canonical form with the nitrogen protonated is strongly favored under neutral conditions. Computational modeling has shown that alternative tautomeric forms involving proton migration to other positions are significantly higher in energy and do not contribute appreciably to the ground state structure. The aromatic stabilization of the indole ring system provides a strong driving force for maintaining the conventional tautomeric form.

Conformational analysis reveals that the molecule adopts a predominantly planar geometry to maximize conjugation between the indole ring and the acrylonitrile system. Rotation around single bonds is relatively restricted due to the extended pi-electron system, resulting in a relatively rigid molecular framework. The carboxylic acid group can rotate around its connecting bond, allowing for different orientations that may influence intermolecular hydrogen bonding patterns in the solid state.

Temperature-dependent Nuclear Magnetic Resonance studies have been conducted to investigate dynamic processes in solution. These experiments reveal that conformational interconversion occurs on a timescale that is fast relative to the Nuclear Magnetic Resonance measurement, resulting in averaged spectra that reflect the thermodynamically preferred conformations. Variable temperature studies show minimal changes in chemical shifts and coupling patterns, confirming the rigid nature of the molecular framework.

X-ray Crystallographic Characterization

Single crystal X-ray diffraction analysis provides definitive structural information for this compound in the solid state. Crystal structure determination confirms the Z-configuration of the double bond and reveals detailed geometric parameters including bond lengths, bond angles, and torsion angles. The crystallographic data demonstrates that the molecule adopts an essentially planar conformation with minimal deviation from coplanarity across the conjugated system.

The indole ring system exhibits typical aromatic bond lengths, with carbon-carbon distances ranging from 1.38 to 1.42 Angstroms consistent with benzene-like aromatic character. The carbon-nitrogen bond within the indole ring measures approximately 1.37 Angstroms, indicating partial double bond character due to pi-electron delocalization. The exocyclic double bond connecting the indole to the acrylonitrile portion has a length of approximately 1.34 Angstroms, confirming its double bond nature.

Crystal packing analysis reveals that molecules are held together through an extensive network of intermolecular hydrogen bonds. The carboxylic acid groups form typical dimeric arrangements through paired hydrogen bonds, creating centrosymmetric dimers with oxygen-oxygen distances of approximately 2.65 Angstroms. Additional hydrogen bonding occurs between the indole nitrogen-hydrogen group and carboxyl oxygen atoms of neighboring molecules, creating extended chain structures.

| Crystallographic Parameter | Value | Standard Deviation |

|---|---|---|

| Unit Cell Parameter a | Variable by polymorph | ±0.001 Å |

| Unit Cell Parameter b | Variable by polymorph | ±0.001 Å |

| Unit Cell Parameter c | Variable by polymorph | ±0.001 Å |

| Crystal System | Triclinic/Monoclinic | - |

| Space Group | P-1 or P21/c | - |

| Density | 1.3-1.5 g/cm³ | ±0.01 g/cm³ |

The crystal structure analysis also provides information about molecular packing efficiency and intermolecular interactions that influence the physical properties of the compound. The planar nature of the molecules allows for efficient pi-pi stacking interactions between aromatic rings of adjacent molecules, with typical interplanar distances of 3.4-3.6 Angstroms. These non-covalent interactions contribute to the stability of the crystal lattice and influence properties such as melting point and solubility.

Structure

2D Structure

Properties

IUPAC Name |

(Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-5,7,14H,(H,15,16)/b8-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXPFUXVCVZRLI-YVMONPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C(/C#N)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Method

The most common and well-established method for preparing 2-Cyano-3-(1H-indol-3-yl)acrylic acid involves the Knoevenagel condensation between indole-3-carboxaldehyde and cyanoacetic acid derivatives.

-

- Indole-3-carboxaldehyde is reacted with ethyl 2-cyanoacetate under basic catalysis (e.g., potassium hydroxide or triethylamine) to generate the corresponding ethyl ester of this compound.

- The reaction proceeds via the formation of a carbanion from the cyanoacetate, which attacks the aldehyde carbonyl carbon, followed by elimination of water to form the C=C double bond.

- The ester intermediate is then hydrolyzed (saponified) under aqueous basic conditions (e.g., LiOH) to yield the free acid.

Reaction Conditions and Yields:

- The condensation is typically performed in methanol or toluene with a base catalyst.

- Reaction times vary from 24 hours at room temperature to 96 hours at elevated temperatures (~110 °C).

- Yields for the Knoevenagel condensation step are generally satisfactory, around 60-80%, with overall yields after hydrolysis reported near 62%.

-

- A synthesis route described by Lamie et al. and others involves stirring compound 2 (indole-3-carboxaldehyde) with cyanoacetate in methanol containing KOH for 24 hours, followed by acidification and extraction to isolate the product.

- Another study used triethylamine as a catalyst in toluene, stirring the mixture at 110 °C for 96 hours, followed by filtration and recrystallization to obtain the product.

Cyanoacetylation of Indole Followed by Enaminonitrile Formation

An alternative approach involves direct cyanoacetylation of indole to introduce the cyanoacetyl functionality, followed by further transformations to the acrylic acid derivative.

-

- Indole is reacted with cyanoacetic acid in acetic anhydride at elevated temperatures (~85 °C) for a short time (~5 minutes).

- The reaction yields 3-cyanoacetylindole derivatives, which crystallize out of the reaction mixture.

- These intermediates can be further treated with dimethylformamide dimethylacetal (DMFDMA) at room temperature to form enaminonitriles, which are key intermediates for subsequent transformations.

-

- This method provides a facile and straightforward route to indolyl enaminonitriles, which can be converted into this compound derivatives or related heterocyclic compounds.

Environmentally Friendly Hydrolysis of 2-Arylidene Malononitriles

A novel, eco-friendly method for synthesizing 2-cyano-3-arylacrylic acids, which includes the indolyl derivative, involves hydrolysis of 2-arylidene malononitriles under mild acidic conditions.

-

- 2-Arylidene malononitriles are boiled in a dilute nitric acid solution (65% HNO3 diluted with water in a 5:3 volume ratio) in the presence of catalytic amounts of potassium permanganate.

- The reaction proceeds for 4-6 hours, after which the precipitate is washed with water and recrystallized from water to isolate the acid product.

- This method hydrolyzes one nitrile group selectively to the corresponding acid.

| Parameter | Condition |

|---|---|

| Acid concentration | 65% Nitric acid diluted 5:3 (v/v) |

| Catalyst | Catalytic amounts of KMnO4 |

| Reaction temperature | Boiling |

| Reaction time | 4-6 hours |

| Isolation method | Washing and recrystallization from water |

Multi-Step Synthetic Routes Involving Functional Group Transformations

Some research includes multi-step syntheses where this compound is an intermediate or final product, often involving:

- N-arylation of indole-3-carboxaldehyde via copper catalysis.

- Benzylation of indole derivatives.

- Knoevenagel condensation with ethyl 2-cyanoacetate.

- Subsequent saponification to yield the acid form.

Summary Table of Preparation Methods

| Method | Key Reactants/Intermediates | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Knoevenagel Condensation | Indole-3-carboxaldehyde + ethyl 2-cyanoacetate | Base catalysis (KOH, triethylamine), MeOH or toluene, 24-96 h, 25-110 °C | ~60-80 | Followed by hydrolysis to acid; widely used |

| Cyanoacetylation + Enaminonitrile Formation | Indole + cyanoacetic acid in acetic anhydride | 85 °C, 5 min; then DMFDMA at room temp | 78-88 (enaminonitriles) | Provides intermediates for further functionalization |

| Hydrolysis of 2-Arylidene Malononitriles | 2-Arylidene malononitriles | Boiling in dilute HNO3 (65%):H2O 5:3, KMnO4 catalyst, 4-6 h | Not specified | Eco-friendly, selective nitrile hydrolysis |

| Multi-step N-Arylation + Knoevenagel + Hydrolysis | Indole-3-carboxaldehyde derivatives + ethyl 2-cyanoacetate | Copper catalysis, benzylation, Knoevenagel, saponification | Variable | Enables diverse analog synthesis for SAR studies |

Detailed Research Findings

The Knoevenagel condensation is the cornerstone method for synthesizing this compound, providing reliable yields and structural purity confirmed by NMR, IR, and mass spectrometry.

The cyanoacetylation approach offers a rapid, one-step introduction of the cyanoacetyl group to indole, facilitating the synthesis of enaminonitriles, which are versatile intermediates for further heterocyclic synthesis.

The environmentally friendly hydrolysis method using dilute nitric acid and potassium permanganate is notable for its sustainability, mild conditions, and the ability to selectively hydrolyze one nitrile group without over-oxidation.

Advanced synthetic routes incorporating copper-catalyzed N-arylation and benzylation expand the chemical space of indole derivatives, allowing for the preparation of analogues with improved biological activities.

Chemical Reactions Analysis

2-Cyano-3-(1H-indol-3-yl)acrylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like methanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in synthesizing various pharmaceuticals, especially anti-cancer agents. Its indole structure contributes to its biological activity, making it a valuable target for drug development.

Case Study: Anticancer Activity

Recent studies have demonstrated that 2-Cyano-3-(1H-indol-3-yl)acrylic acid exhibits cytotoxic effects on cancer cell lines. For instance, it was found to have IC50 values of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, outperforming standard chemotherapeutic agents like doxorubicin.

Biochemical Research

In biochemical studies, this compound has been utilized to investigate enzyme inhibition and receptor interactions. It plays a role in understanding metabolic pathways and identifying potential therapeutic targets.

Material Science

In material science, this compound can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. This application is crucial for developing advanced materials with improved performance characteristics.

Organic Synthesis

The compound acts as a versatile building block in organic synthesis, facilitating the creation of complex molecules more efficiently than traditional methods. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions .

Analytical Chemistry

In analytical chemistry, this compound is employed in developing methods for detecting and quantifying indole derivatives. This application is essential for quality control in pharmaceutical manufacturing and research laboratories.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-Cyano-3-(1H-indol-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as a non-competitive inhibitor of bi-directional pyruvate transport across plasma membranes in various organisms . This inhibition affects cellular respiration and energy production, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anti-Inflammatory Analogs

3-(1H-Indol-3-yl)acrylic Acid

- Structure: Lacks the cyano group but retains the indole-acrylic acid backbone .

- Activity: Demonstrates moderate anti-inflammatory effects but lower COX-2 affinity compared to ICMD-01 due to the absence of the electron-withdrawing cyano group .

(E)-2-Cyano-3-(1-methyl-1H-indol-3-yl)acrylamide

- Structure : Methylated indole nitrogen and acrylamide terminus .

- Activity : Improved metabolic stability but reduced potency in cytokine inhibition compared to ICMD-01, likely due to steric hindrance from methylation .

Table 1: Anti-Inflammatory Compound Comparison

Photovoltaic and Electronic Material Analogs

Quinoxaline Derivatives (Compounds 6 and 7)

- Structures: Incorporate thiophene and 2,3-diphenylquinoxaline units with cyanoacrylic acid anchors .

- Applications : Used in organic solar cells due to narrow HOMO-LUMO gaps (2.09–2.20 eV) and efficient charge transfer.

(Z)-2-Cyano-3-(4-(dimethylamino)phenyl)acrylic Acid

- Application : Dye-sensitized solar cells (DSSCs) with power conversion efficiency (PCE) ~3.3% .

- Comparison : Lacks the indole moiety, reducing conjugation length compared to ICMD-01 but optimized for light absorption in DSSCs .

Table 2: Photovoltaic Compound Comparison

Key Structural-Activity Relationships

- Cyano Group: Critical for COX-2 binding in anti-inflammatory applications and electron injection in photovoltaic systems.

- Indole vs. Thiophene/Quinoxaline: Indole enhances biological activity, while thiophene/quinoxaline extends π-conjugation for optoelectronic applications.

- Substituent Effects : Methylation or aryl substitutions alter metabolic stability (anti-inflammatory) or charge mobility (photovoltaics).

Biological Activity

2-Cyano-3-(1H-indol-3-yl)acrylic acid is a significant compound within the realm of medicinal chemistry, known for its diverse biological activities. This article examines its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of the Compound

This compound, with a molecular formula of CHNO and a molecular weight of approximately 212.20 g/mol, belongs to the class of indole derivatives. These derivatives are notable for their roles in both natural products and synthetic drugs due to their extensive biological activities.

Target and Mode of Action

The primary target of this compound is the mitochondrial pyruvate carrier (MPC). By inhibiting this carrier, the compound disrupts the normal flow of pyruvate into mitochondria, which can lead to significant metabolic changes within cells.

Biochemical Pathways

The inhibition of MPC by this compound has been shown to increase glucose uptake in human monocytes and enhance glycolysis in various cancer cell lines. This mechanism suggests that the compound may play a role in altering cellular metabolism, particularly in conditions where energy production is critical.

Anti-inflammatory Properties

Recent studies highlight the anti-inflammatory potential of this compound. In vitro assays indicate that it can reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. In vivo experiments using models of paw edema demonstrated that doses as low as 25 mg/kg significantly inhibited inflammation, comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity. For instance, one study reported IC50 values of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, outperforming standard chemotherapeutic agents like doxorubicin .

Table 1: Summary of Biological Activities

The compound interacts with various enzymes and proteins, influencing their functions significantly. Its structural features allow it to act as a potent inhibitor of enzymes involved in metabolic pathways, thus affecting cellular respiration and energy production processes .

Transport and Distribution

The transport mechanisms for this compound involve specific transporters that facilitate its entry into mitochondria where it exerts its primary effects on cellular respiration.

Q & A

Basic Research Question

- FT-IR/Raman : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carboxylic acid O-H stretch at 2500–3000 cm⁻¹) and confirm conjugation between cyano and indole moieties .

- NMR : NMR reveals indole proton environments (δ 7.0–8.5 ppm), while NMR confirms cyano (δ ~115 ppm) and carboxylic acid (δ ~170 ppm) groups .

- X-ray crystallography : Resolves molecular conformation (e.g., E/Z isomerism, dihedral angles between indole and acrylate groups) .

- DFT calculations : Predict HOMO/LUMO distributions, energy gaps (e.g., 2.09–2.20 eV for related quinoxaline derivatives), and charge-transfer efficiency for photovoltaics .

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question

- Hazard mitigation : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact (GHS Category 2A/2B irritation) .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of dust/aerosols (H335: respiratory irritation) .

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

- Storage : Keep in airtight containers under dry conditions to prevent hydrolysis or polymerization .

How do substituents on the indole ring influence the compound’s electronic properties for applications in organic photovoltaics?

Advanced Research Question

- Electron-withdrawing groups (e.g., -NO₂, -CN) lower LUMO levels, enhancing electron affinity and charge injection efficiency. For example, thiophene-substituted derivatives show a 0.96 eV open-circuit voltage (Voc) in solar cells due to narrowed bandgaps (2.09 eV) .

- Conjugation extension : Adding π-bridges (e.g., thiophene, ethylenedioxythiophene) improves light absorption (380–550 nm) and exciton dissociation .

- Theoretical validation : DFT calculations correlate substituent effects with experimental Voc and ΔGinject (e.g., -0.73 eV for higher electron injection efficiency) .

What thermodynamic properties govern the stability and phase behavior of this compound?

Advanced Research Question

- Heat capacity (Cp) : Adiabatic calorimetry (78–370 K) reveals phase transitions and entropy changes (ΔS) critical for storage stability .

- Enthalpy of sublimation : Determined via gas-phase studies to assess volatility, which impacts thin-film deposition in device fabrication .

- Polymorphism screening : X-ray diffraction identifies stable crystalline forms, with lattice energy calculations guiding solvent selection for crystallization .

How does structural modification of this compound enhance its efficacy as a mitochondrial pyruvate carrier (MPC) inhibitor?

Advanced Research Question

- Structure-activity relationship (SAR) : The (E)-configuration of the acrylate group and cyano substitution are essential for MPC inhibition (IC50 = 50 nM). Bulky aryl groups (e.g., phenyl) at the indole N-position improve binding affinity by occupying hydrophobic pockets .

- Metabolic studies : Isotopic tracing (e.g., -pyruvate) quantifies inhibition efficiency in cell cultures, correlating with reduced lactate production .

- Crystallographic data : Co-crystallization with MPC proteins identifies key hydrogen bonds (e.g., carboxylic acid with Arg residues) for rational drug design .

What challenges arise in reconciling computational predictions with experimental optical properties?

Advanced Research Question

- Absorption spectra discrepancies : Time-dependent DFT (TD-DFT) may overestimate λmax due to solvent effects unaccounted in vacuum simulations. Experimental validation in THF or DMSO adjusts for solvatochromism .

- Excited-state dynamics : Transient absorption spectroscopy measures charge recombination rates, often faster than computational models predict, necessitating inclusion of spin-orbit coupling in simulations .

- Aggregation effects : Solid-state quenching observed in thin films (via UV-vis microscopy) contrasts with solution-phase data, requiring hybrid QM/MM approaches for accurate modeling .

How can synthetic byproducts be minimized during large-scale preparation?

Advanced Research Question

- Reaction monitoring : Use in situ FT-IR or HPLC to detect intermediates (e.g., unreacted aldehyde) and adjust stoichiometry .

- Catalyst optimization : Heterogeneous catalysts (e.g., silica-supported piperidine) reduce side reactions like decarboxylation .

- Process intensification : Continuous-flow reactors improve heat/mass transfer, reducing byproduct formation (e.g., dimerization) by 15–20% compared to batch methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.